(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 5-[(1S)-1-aminoethyl]pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c1-9(15)10-5-6-12-11(16-10)7-8-17(12)13(18)19-14(2,3)4/h5-9H,15H2,1-4H3/t9-/m0/s1 |
InChI Key |
DOOWZABHUUQXHQ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Key Intermediate)
The tert-butyl carbamate-protected pyrrolopyridine intermediate is commonly prepared by Boc protection of 1H-pyrrolo[3,2-c]pyridine under mild conditions:
These methods yield the tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate as a light yellow oil or colorless oil with high purity and excellent yields.
Introduction of the (S)-1-Aminoethyl Group at the 5-Position
While specific literature detailing the direct synthesis of (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is limited, analogous pyrrolopyridine derivatives are functionalized at the 5-position via palladium-catalyzed substitution reactions or nucleophilic aromatic substitution on suitable halogenated intermediates.
A representative synthetic route involves:
- Starting from tert-butyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (a brominated intermediate at the 5-position).
- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with a chiral amine such as (S)-1-aminoethyl nucleophile to install the aminoethyl substituent stereoselectively.
- Subsequent purification and characterization.
This strategy leverages well-established palladium-mediated cross-coupling methods to achieve regio- and stereoselective substitution on the pyrrolopyridine scaffold.
Deprotection and Final Purification
If protecting groups other than Boc are used during synthesis, a final deprotection step with trifluoroacetic acid (TFA) or similar acid is employed to yield the free amine form. However, in this compound, the tert-butyl carbamate is retained to protect the nitrogen during synthesis and handling.
Summary Table of Preparation Steps
Research Findings and Considerations
- The Boc protection step is highly efficient and reproducible, providing a stable intermediate for further functionalization.
- Palladium-catalyzed amination reactions are the preferred method for introducing the chiral aminoethyl group at the 5-position, allowing for stereochemical control and functional group tolerance.
- The compound's synthesis is relevant in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules due to the pyrrolopyridine scaffold's biological significance.
- Purification typically involves chromatographic techniques to achieve high purity (>95%) suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
It appears the query is for information on the applications of the chemical compound "(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate." Based on the search results, here's what can be gathered:
Identification and Properties
- (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a specialty chemical .
- It has a CAS number of 919107-51-0 .
- The molecular formula is C14H19N3O2 .
- The InChI code is 1S/C15H18N2O3/c1-5-13(18)11-6-7-12-10(16-11)8-9-17(12)14(19)20-15(2,3)4/h6-9H,5H2,1-4H3 .
- The InChI key is DHEYNSSBJBBZSP-UHFFFAOYSA-N .
- It has a purity of 95% .
Availability and Pricing
- This chemical is available from Astatech Inc .
- Neta Scientific sells it in 1G quantities for $600.00 .
- It is also sold in 0.25G quantities for $261.00 .
- Parchem also supplies this chemical .
Potential Research Areas
While the provided search results do not offer specific case studies or detailed application data for "(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate," they do point to research involving related compounds, suggesting potential areas of interest:
- Pyrrolo[2,3-b]pyridine derivatives: These compounds have shown pharmacological characteristics including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-MDR, anti-hypertensive, and antipyretic activities . They are also found in natural compounds and have bioactive applications .
- Pyrrolo[2,3-d]pyrimidine derivatives: These demonstrate a variety of bioactivities, particularly those that inhibit enzymes, and have antimicrobial, antiviral, anticancer, antifolate, antitumor, anti-inflammatory, antifungal, and antiallergic effects . Some syntheses have been approved for treating disorders due to antioxidant and tumor-preventing qualities .
- Thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine: These compounds are synthesized and investigated for their properties .
- Triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds: These target the PA-PB1 interface of the influenza A virus polymerase, indicating potential antiviral research applications .
Mechanism of Action
The mechanism of action of (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
The structural and functional attributes of (S)-tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can be contextualized by comparing it to analogous pyrrolopyridine derivatives. Below is a detailed analysis:
Substituent Variations on the Pyrrolopyridine Core
Key Observations :
- Chirality: The (S)-aminoethyl group in the target compound introduces stereochemical specificity, critical for binding to enantioselective targets (e.g., enzymes or receptors) .
- Reactivity: Brominated analogs (e.g., compound in ) serve as intermediates for cross-coupling reactions, whereas the aminoethyl group in the target compound enables amide bond formation or urea linkages.
- Solubility and Stability : Boc protection universally enhances solubility in organic solvents, but saturated derivatives (e.g., ) may exhibit better aqueous solubility due to reduced planarity.
Structural and Spectroscopic Comparisons
- NMR Profiles : The target compound’s ¹H NMR (e.g., δ ~1.70 ppm for Boc methyl groups) aligns with Boc-protected analogs, while aromatic protons in phenyl-substituted derivatives (e.g., ) resonate at δ 7.0–8.9 ppm.
- Synthetic Routes : The target compound’s synthesis likely involves Boc protection of a pyrrolopyridine precursor, analogous to methods described for tert-butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate ().
Biological Activity
(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is C14H19N3O2, with a molecular weight of approximately 261.32 g/mol. The compound features a pyrrolo-pyridine core, which is known for its ability to interact with various biological targets, particularly in cancer therapy and infectious disease treatment .
Research indicates that (S)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate exhibits promising activity against fibroblast growth factor receptors (FGFRs), which are implicated in multiple cancers. The compound's ability to form hydrogen bonds with critical amino acids in the FGFR's active site enhances its binding affinity and therapeutic potential .
Key Mechanisms Include:
- FGFR Inhibition : The compound shows potential as an FGFR inhibitor, which may lead to reduced tumor growth in cancers dependent on FGFR signaling.
- Antimicrobial Activity : Preliminary studies suggest that it may also exhibit activity against certain pathogens, although more research is needed to confirm these effects .
Biological Activity Overview
The biological activities attributed to (S)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate include:
| Activity | Description |
|---|---|
| Anticancer | Potential inhibitor of FGFRs with implications in cancer treatment. |
| Antimicrobial | Preliminary evidence suggests activity against specific bacterial strains. |
| Neuroprotective | Investigated for effects on neurodegenerative diseases; requires further study. |
Case Study 1: FGFR Inhibition
A study demonstrated that (S)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate effectively inhibited FGFR signaling pathways in vitro. The compound displayed an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
In a preliminary screening against ESKAPE pathogens, the compound exhibited moderate inhibitory effects. The minimum inhibitory concentration (MIC) values were recorded, indicating promising antibacterial properties that warrant further exploration .
Future Directions
While initial findings are promising, further research is essential to fully elucidate the mechanisms of action and therapeutic potential of (S)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structural Modifications : To enhance biological activity and selectivity.
- Mechanistic Studies : To better understand the interactions at the molecular level.
Q & A
Q. What are the standard synthetic routes for (S)-tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate?
Methodological Answer: The synthesis typically involves two key steps: (1) constructing the pyrrolo[3,2-b]pyridine core via Suzuki-Miyaura cross-coupling and (2) introducing the tert-butyl carbamate (Boc) protecting group. For example, a brominated pyrrolo-pyridine intermediate can be coupled with a boronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water solvent system at elevated temperatures (e.g., 90°C) . The Boc group is introduced using tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) . Final purification often employs silica gel chromatography with gradients of ethyl acetate/hexane.
Q. How is the stereochemical configuration (S) of the 1-aminoethyl group confirmed?
Methodological Answer: The (S)-configuration is validated using X-ray crystallography, where SHELXL refines the crystal structure to determine absolute stereochemistry . Alternative methods include chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. For intermediates, Mosher’s acid derivatives can assess enantiopurity via ¹H NMR .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions be optimized for introducing substituents on the pyrrolo-pyridine core?
Methodological Answer: Key optimization parameters include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings .
- Solvent system: Dioxane/water (4:1) enhances boronic acid solubility and reaction efficiency .
- Temperature and degassing: Reactions at 90°C under N₂ improve yields by minimizing oxidative side reactions .
- Additives: Potassium carbonate (2–3 equiv.) ensures basic conditions for transmetallation .
For challenging substrates, microwave-assisted synthesis (e.g., 120°C, 30 min) accelerates coupling .
Q. What strategies prevent pyrrolo-pyridine degradation during Boc deprotection?
Methodological Answer: Boc deprotection under mild acidic conditions (e.g., 4M HCl in dioxane or TFA/DCM, 0–5°C) minimizes ring-opening side reactions . Progress is monitored via TLC (Rf shift) or LC-MS. For acid-sensitive derivatives, catalytic hydrogenation (H₂/Pd-C) or photoredox methods are alternatives .
Q. How can low yields in Suzuki-Miyaura couplings be addressed?
Methodological Answer: Troubleshooting steps include:
- Boronic acid purity: Recrystallize or purify via flash chromatography to remove dihydroxy byproducts .
- Catalyst loading: Increase Pd(PPh₃)₄ to 5 mol% for electron-deficient substrates .
- Alternative coupling partners: Use pinacol boronate esters for improved stability .
- Workup optimization: Extract with ethyl acetate and wash with brine to remove Pd residues .
Q. How should conflicting NMR data for similar pyrrolo-pyridine derivatives be resolved?
Methodological Answer: Discrepancies in ¹H/¹³C NMR arise from solvent effects, tautomerism, or impurities. Resolution steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
